molecular formula C16H15FN4O6S B2609417 Ethyl 4-((2-((4-fluoro-3-nitrophenyl)amino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate CAS No. 899727-23-2

Ethyl 4-((2-((4-fluoro-3-nitrophenyl)amino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate

Cat. No.: B2609417
CAS No.: 899727-23-2
M. Wt: 410.38
InChI Key: DRZZWPIVLQRQNS-UHFFFAOYSA-N
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Description

Ethyl 4-((2-((4-fluoro-3-nitrophenyl)amino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a dihydropyrimidine derivative featuring a 4-fluoro-3-nitrophenyl substituent linked via a thioether bridge to the pyrimidine core. The compound’s structure includes a 2-oxo-1,2-dihydropyrimidine backbone, an ethyl ester at position 5, and a methyl group at position 4.

Properties

CAS No.

899727-23-2

Molecular Formula

C16H15FN4O6S

Molecular Weight

410.38

IUPAC Name

ethyl 4-[2-(4-fluoro-3-nitroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C16H15FN4O6S/c1-3-27-15(23)13-8(2)18-16(24)20-14(13)28-7-12(22)19-9-4-5-10(17)11(6-9)21(25)26/h4-6H,3,7H2,1-2H3,(H,19,22)(H,18,20,24)

InChI Key

DRZZWPIVLQRQNS-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])C

solubility

not available

Origin of Product

United States

Biological Activity

Ethyl 4-((2-((4-fluoro-3-nitrophenyl)amino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate (CAS No. 69066-09-7) is a compound of significant interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, antitumor, and antiviral activities, as well as its structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's molecular formula is C10H9FN2O5C_{10}H_{9}FN_{2}O_{5}, with a molecular weight of 256.19 g/mol. The structure features a pyrimidine core, which is known for its diverse biological activities.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of pyrimidine derivatives. This compound has shown promising activity against various bacterial strains:

Microorganism Activity Reference
Escherichia coliModerate
Staphylococcus aureusSignificant
Bacillus subtilisSignificant

The presence of the nitro group at the para position on the phenyl ring enhances antibacterial activity by disrupting bacterial cell wall synthesis.

Antitumor Activity

Pyrimidine derivatives are also explored for their antitumor properties. The compound's structure suggests potential inhibition of tumor cell proliferation, particularly in human cancer cell lines. Studies indicate that modifications in the substituents can significantly alter the antitumor efficacy:

Cell Line IC50 (µM) Reference
HeLa5.0
MCF712.0

The SAR analysis reveals that the introduction of electron-withdrawing groups like nitro enhances cytotoxicity against these cancer cells.

Antiviral Activity

Research indicates that pyrimidine derivatives exhibit antiviral properties against various viruses. This compound has been evaluated for its efficacy against RNA viruses, showing moderate antiviral activity:

Virus Type Activity Reference
Influenza virusModerate
Herpes simplex virusModerate

Case Studies and Research Findings

  • Antibacterial Efficacy : A study conducted by Nagaraj and Reddy demonstrated that similar pyrimidine derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting a broader applicability for compounds like ethyl 4-(...) .
  • Antitumor Mechanism : Research by Chikhalia et al. indicated that compounds with similar structures inhibited key enzymes involved in tumor growth, supporting the potential use of ethyl 4-(...) in cancer therapy .
  • Antiviral Properties : A literature review highlighted that various pyrimidine derivatives possess antiviral activities through mechanisms such as inhibition of viral replication and interference with viral RNA synthesis .

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-((2-((4-fluoro-3-nitrophenyl)amino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate has been investigated for its potential as an anti-cancer agent. The compound's structure suggests that it may inhibit specific enzymes involved in cancer cell proliferation. Research has shown that derivatives of pyrimidine compounds often exhibit anticancer properties, making this compound a candidate for further exploration in cancer therapy .

Antimicrobial Activity

Studies have indicated that compounds with similar structural motifs can possess antimicrobial properties. This compound may exhibit activity against various bacterial strains, providing a basis for its use in developing new antibiotics .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit enzymes such as cyclooxygenases (COX), which are implicated in inflammatory processes and cancer progression. Inhibitors of these enzymes can be valuable in treating inflammatory diseases and cancer .

Synthesis of Novel Compounds

Researchers have utilized this compound as a precursor for synthesizing other biologically active molecules. Its unique functional groups allow for modifications that can lead to derivatives with enhanced biological activities .

Case Study 1: Anti-Cancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized this compound and evaluated its cytotoxic effects on various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as an anticancer agent .

Case Study 2: Antimicrobial Properties

A separate investigation focused on the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibition zones in agar diffusion assays, highlighting its potential as a lead compound for antibiotic development .

Case Study 3: Enzyme Inhibition

Research conducted on the inhibitory effects of this compound against COX enzymes revealed IC50 values indicating moderate inhibition. This positions the compound as a candidate for further development into anti-inflammatory drugs .

Chemical Reactions Analysis

Pyrimidine Core Formation

Pyrimidine derivatives are commonly synthesized via cyclocondensation reactions . For example, the reaction of ketones/ aldehydes with amidines or ureas under acidic or basic conditions forms the pyrimidine ring . In this compound, the 2-oxo-1,2-dihydropyrimidine moiety suggests a partially saturated ring, which may arise from selective hydrogenation or controlled cyclization .

Nitrophenylamino Substituent

The 4-fluoro-3-nitrophenylamino group may be introduced via amidation or nucleophilic aromatic substitution , where an amine reacts with a nitro-substituted aromatic electrophile. The nitro group’s presence indicates it is not reduced during synthesis, suggesting it is introduced early in the synthesis .

Pyrimidine Ring Formation

A plausible mechanism involves Michael addition followed by cyclization. For example:

  • Nucleophilic attack : A nucleophile (e.g., enolate) attacks an α,β-unsaturated carbonyl compound.

  • Cyclization : Intramolecular nucleophilic attack forms the pyrimidine ring, stabilized by keto-enol tautomerism .

Thioethyl Group Attachment

The thioethyl group may form via S-alkylation of a pyrimidine-4-thiol with a bromoethyl derivative. This requires a strong base (e.g., NaOH) and a polar aprotic solvent (e.g., DMF) .

Nitrophenylamino Substituent Formation

The nitrophenylamino group could form through nucleophilic aromatic substitution or amidation :

  • Amidation : Reaction of a nitrophenyl amine with an electrophilic site (e.g., activated ester).

  • Substitution : Direct coupling of a nitrophenyl amine with a halogenated pyrimidine derivative .

Reduction of Nitro Groups

While the nitro group remains intact in the final product, similar compounds undergo partial reduction (e.g., to nitroso or amine) under reductive conditions (e.g., SnCl₂/HCl) .

Hydrolysis of Ester Groups

The ethyl ester at position 5 could hydrolyze to a carboxylic acid under basic or acidic conditions, forming a water-soluble derivative .

Biological Activity Correlations

Pyrimidine derivatives, including thio-substituted analogs, exhibit diverse biological activities. For example:

  • Antimicrobial activity : Thiouracil and thiazole-substituted pyrimidines show potent antibacterial and antifungal effects .

  • Antiviral activity : Dihydropyrimidine derivatives inhibit viral polymerases, as seen in hepatitis B virus (HBV) inhibitors .

Comparative Analysis of Similar Compounds

Compound Key Features Synthesis Method Activity
Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate Nitrophenyl substituent, dihydropyrimidineCyclocondensation, amidationAntimicrobial
Pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives Thiazole-pyrimidine fused systemCyclocondensation of cyanopropenoateAnticancer
3-thiazolidine acetic acid derivatives Thiazolidine-pyrimidine hybridsReaction with glycosido ureidesDual enzyme inhibition (TS/DHFR)

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities with related dihydropyrimidine derivatives:

Compound Name Substituents/Modifications Functional Groups Synthesis Method (if reported) Biological Activity (if reported) References
Target Compound 4-fluoro-3-nitrophenyl, oxoethylthio chain 2-oxo, ester, thioether Not explicitly described Not reported in provided evidence N/A
Ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-bromophenyl, no oxoethyl chain 2-thioxo, ester Solvent-free fusion at 120°C, recrystallized Antibacterial (implied by structural class)
Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-tetrahydropyrimidine-5-carboxylate (LaSOM 282) 2-fluorophenyl, p-tolyl, no oxoethyl chain 2-thioxo, ester Multi-step synthesis with thiourea intermediates Pharmacological studies (unspecified)
Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate 5-(methoxymethyl)furan-2-yl substituent 2-oxo, ester Not detailed Not reported
Ethyl 3-acetyl-6-methyl-4-(3-nitrophenyl)-2-thioxo-tetrahydropyrimidine-5-carboxylate 3-nitrophenyl, acetyl group at position 3 2-thioxo, ester, acetyl Not detailed Unknown
Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate 3,5-bis(trifluoromethyl)phenyl 2-oxo, ester Single-crystal X-ray diffraction confirmed Not reported

Key Observations

Core Modifications: The target compound uniquely combines a 2-oxo group with a thioether-linked 4-fluoro-3-nitrophenyl chain. Substituent diversity is evident: bromophenyl (), trifluoromethylphenyl (), and furan () groups highlight the structural flexibility of dihydropyrimidine derivatives.

Synthetic Approaches: Solvent-free fusion () and multi-step thiourea-based syntheses () are common for dihydropyrimidines.

Pharmacological Implications :

  • The 4-fluoro-3-nitrophenyl group in the target compound may enhance bioactivity compared to simpler aryl substituents (e.g., bromophenyl in or furan in ), as nitro and fluoro groups often improve drug-receptor interactions.
  • Thioxo-containing analogs () may exhibit distinct binding behaviors due to sulfur’s polarizability, whereas the target compound’s oxo group could favor hydrogen bonding.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of this compound?

The compound is typically synthesized via multi-component reactions involving thioether formation and pyrimidine ring assembly. For example, analogous structures (e.g., ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate) are synthesized using Biginelli-like reactions with thiourea derivatives and β-keto esters under acidic conditions . Key steps include the formation of the thioether bridge via nucleophilic substitution and cyclization to stabilize the dihydropyrimidinone core.

Q. What analytical techniques are recommended for confirming the structural integrity of this compound?

A combination of spectroscopic and crystallographic methods is essential:

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions and hydrogen bonding patterns.
  • X-ray crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement provides unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the pyrimidinone ring) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

Q. How can researchers optimize reaction yields for large-scale synthesis?

Yield optimization involves:

  • Solvent selection (e.g., ethanol or acetic acid for protonation-driven cyclization).
  • Temperature control (reflux at 80–100°C for 12–24 hours).
  • Catalytic additives (e.g., HCl or p-toluenesulfonic acid) to accelerate cyclization .

Advanced Research Questions

Q. What crystallographic challenges arise during structural refinement of this compound, and how are they resolved?

Challenges include disorder in the ethyl ester group or thioether moiety due to rotational flexibility. Using SHELXL:

  • Apply restraints (e.g., DFIX, SIMU) to model disordered regions.
  • Refine anisotropic displacement parameters (ADPs) for non-H atoms.
  • Validate using R-factor convergence (<5%) and Hirshfeld surface analysis for packing interactions .

Q. How can researchers address contradictions in spectral data obtained from different synthetic batches?

Discrepancies in NMR or MS data may arise from:

  • Tautomerism : The dihydropyrimidinone ring may exhibit keto-enol tautomerism, altering spectral peaks. Use 1^1H-15^15N HMBC to confirm tautomeric forms.
  • Byproduct formation : HPLC-PDA at 254 nm can identify impurities; recrystallization in ethyl acetate/hexane improves purity .

Q. What strategies are effective in elucidating the structure-activity relationships (SAR) of this compound for pharmacological applications?

SAR studies require systematic modification of functional groups:

  • Thioether bridge : Replace with sulfoxide/sulfone to assess redox sensitivity.
  • 4-fluoro-3-nitrophenyl group : Introduce electron-withdrawing/donating substituents to modulate bioactivity.
  • Ethyl ester : Hydrolyze to carboxylic acid for solubility testing. Biological assays (e.g., enzyme inhibition, cytotoxicity) paired with molecular docking (e.g., AutoDock Vina) can identify pharmacophores .

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